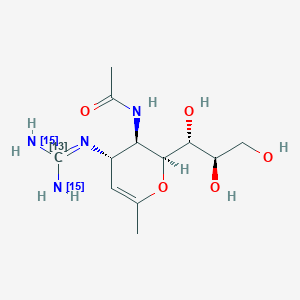

Zanamivir-13C,15N2

Description

Overview of Zanamivir (B325) as a Neuraminidase Inhibitor and its Research Relevance

Zanamivir is an antiviral drug that functions as a potent and specific inhibitor of the neuraminidase enzyme found on the surface of influenza A and B viruses. drugbank.compatsnap.comnews-medical.net This enzyme is crucial for the release of newly formed virus particles from infected host cells. patsnap.comnews-medical.net By blocking the action of neuraminidase, Zanamivir prevents the virus from spreading to other cells, thereby curtailing the infection. patsnap.comnews-medical.net

Structurally, Zanamivir is an analog of sialic acid, the natural substrate for the neuraminidase enzyme. targetmol.compatsnap.com This structural similarity allows it to bind with high affinity to the enzyme's active site, effectively blocking its function. scbt.compatsnap.com Zanamivir has demonstrated inhibitory activity against influenza A and B viruses, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the low nanomolar range. glpbio.combertin-bioreagent.comtargetmol.com

The targeted mechanism of action and its effectiveness against both major types of influenza virus make Zanamivir a significant subject of ongoing virological and pharmacological research. patsnap.comnews-medical.net

Rationale for Isotopically Labeled Zanamivir-13C,15N2 in Mechanistic and Analytical Studies

The synthesis of this compound provides researchers with a powerful tool for detailed investigation into the drug's behavior and its interaction with the influenza virus. The rationale for its use is multifaceted:

Precise Quantification: As an internal standard, this compound is essential for the accurate quantification of Zanamivir in biological matrices such as plasma and tissue samples. labclinics.comglpbio.combertin-bioreagent.comtargetmol.comnih.gov This is crucial for pharmacokinetic studies that determine how the drug is absorbed, distributed, and eliminated from the body. asm.org

Mechanistic Insights: The isotopic labels can aid in elucidating the intricate details of Zanamivir's interaction with the neuraminidase enzyme. scbt.com Advanced analytical techniques can track the labeled atoms, providing a clearer picture of the binding kinetics and conformational changes that occur upon inhibition. scbt.com

Metabolic Profiling: Although Zanamivir is primarily excreted unchanged, labeled versions can definitively confirm the absence of significant metabolism or identify any minor metabolic pathways. drugbank.comasm.org

Table 1: Research Applications of this compound

| Research Area | Application of this compound |

|---|---|

| Pharmacokinetics | Used as an internal standard for accurate quantification of Zanamivir in biological samples to study its absorption, distribution, and excretion. asm.org |

| Analytical Chemistry | Enables precise and reliable measurements in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). targetmol.comnih.gov |

| Virology | Facilitates detailed studies of the drug-enzyme interaction, enhancing the understanding of the inhibition mechanism of influenza neuraminidase. scbt.com |

| Drug Metabolism | Allows for definitive tracking to confirm metabolic stability or identify potential metabolites. iris-biotech.dedrugbank.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Zanamivir |

| This compound |

| Sialic Acid |

| Carbon-13 |

| Nitrogen-15 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2S,3R,4S)-4-[bis(15N)(azanyl)(113C)methylideneamino]-6-methyl-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O5/c1-5-3-7(16-12(13)14)9(15-6(2)18)11(21-5)10(20)8(19)4-17/h3,7-11,17,19-20H,4H2,1-2H3,(H,15,18)(H4,13,14,16)/t7-,8+,9+,10+,11-/m0/s1/i12+1,13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWCOVORZCHMIB-REROTNFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(O1)C(C(CO)O)O)NC(=O)C)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)N=[13C]([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation Strategies for Zanamivir 13c,15n2

Chemical Synthesis Pathways for Zanamivir (B325) Isotopic Variants

The synthesis of Zanamivir and its isotopically labeled variants typically starts from a chiral precursor to establish the correct stereochemistry of the final molecule. A common starting material is sialic acid (N-acetylneuraminic acid) or its derivatives. nih.govresearchgate.net A plausible synthetic route to Zanamivir-13C,15N2 involves the late-stage introduction of the labeled guanidino group.

A key intermediate in many Zanamivir syntheses is the 4-amino-5-acetamido derivative of dehydro-sialic acid. google.comgoogle.com The synthesis generally proceeds by first protecting the carboxyl and hydroxyl groups of a sialic acid derivative. An azido (B1232118) group is often introduced at the C4 position, which is later reduced to an amine. This C4-amino group is the target for the crucial guanylation step, where the isotopically labeled portion of the molecule is introduced. google.com

The final steps involve the reaction of the C4-amino intermediate with a guanylating agent containing the ¹³C and ¹⁵N labels, followed by deprotection of the remaining functional groups to yield this compound.

Precursor Compounds and Isotopic Labeling Reagents

The successful synthesis of this compound hinges on the selection of appropriate precursors and labeled reagents.

Key Precursor : The primary non-labeled precursor is a protected 4-amino-5-acetyl-2,3-didehydro-2,3,4,5-tetradeoxy-D-glycero-D-galacto-non-2-enopyranosonic acid derivative. This complex molecule contains the core structure of Zanamivir, lacking only the guanidino group.

Isotopic Labeling Reagent : The introduction of the ¹³C and two ¹⁵N atoms is achieved using a labeled guanylating agent. A common and effective reagent for this purpose is [¹³C, ¹⁵N₂]-Guanidine hydrochloride or a derivative like 1H-pyrazole-1-carboxamidine, prepared using [¹³C, ¹⁵N₂]-cyanamide. google.comresearchgate.net The use of such a reagent ensures the direct and efficient incorporation of the three stable isotopes into the final structure.

Table 1: Precursor and Labeling Reagents for this compound Synthesis

| Compound | Role | Isotopic Composition |

| Protected 4-amino-Zanamivir precursor | Key Intermediate | Natural Abundance |

| [¹³C, ¹⁵N₂]-Guanidine derivative | Labeling Reagent | >98% ¹³C, >98% ¹⁵N |

Optimization of 13C and 15N Isotopic Enrichment

Maximizing the incorporation of ¹³C and ¹⁵N isotopes is critical for the utility of the final labeled compound. Several strategies are employed to ensure high isotopic enrichment.

High-Purity Labeled Reagents : The primary factor is the isotopic purity of the starting labeled material, such as [¹³C, ¹⁵N₂]-Guanidine. Using reagents with an isotopic enrichment of 98% or higher is standard practice. acs.org

Reaction Conditions : The guanylation reaction conditions must be optimized to prevent any isotopic dilution. This includes using a minimal excess of the labeling reagent to drive the reaction to completion without introducing significant unlabeled impurities.

Minimizing Side Reactions : The synthesis pathway is designed to introduce the label at a late stage, minimizing the number of subsequent chemical steps where the label could potentially be lost or exchanged.

Purification Techniques for Labeled this compound

The purification of the final product is a critical step to ensure its chemical and isotopic purity. moravek.com Given the polar nature of Zanamivir, high-performance liquid chromatography (HPLC) is the method of choice. ijfans.orgrpress.co.in

Reversed-Phase HPLC : A common technique involves using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid or formic acid to improve peak shape. tandfonline.com

Ion-Exchange Chromatography : This method can also be employed, taking advantage of the basic guanidinium (B1211019) group and the acidic carboxylate group on the Zanamivir molecule.

The purification process is monitored using UV detection, and fractions containing the pure, labeled product are collected, combined, and lyophilized to yield the final compound as a solid. nuvisan.com

Analytical Confirmation of Isotopic Purity and Labeling Position

Rigorous analytical testing is required to confirm the identity, purity, and isotopic labeling of this compound. rsc.org This involves a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound. rsc.org The mass of this compound is expected to be three mass units higher than that of unlabeled Zanamivir due to the incorporation of one ¹³C (mass increase of ~1 amu) and two ¹⁵N atoms (mass increase of ~1 amu each). This provides direct evidence of successful isotopic incorporation. wikipedia.org

Table 2: Expected Mass Spectrometry Data for Zanamivir and its Labeled Variant

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

| Zanamivir | C₁₂H₂₀N₄O₇ | 332.1332 |

| Zanamivir-¹³C,¹⁵N₂ | C₁₁¹³CH₂₀N₂¹⁵N₂O₇ | 335.1303 |

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the exact position of the isotopic labels. wikipedia.orgrsc.org

¹³C NMR : A ¹³C NMR spectrum will show a significantly enhanced signal for the carbon atom of the guanidino group, confirming the position of the ¹³C label.

¹⁵N NMR : Similarly, ¹⁵N NMR spectroscopy can directly detect the two ¹⁵N atoms within the guanidino moiety.

¹H NMR : High-resolution proton NMR may also show coupling between protons adjacent to the labeled centers and the ¹³C or ¹⁵N nuclei, further confirming the label positions.

High-performance liquid chromatography (HPLC) coupled with a UV or diode-array detector (DAD) is the standard method for assessing the chemical purity of the final compound. ijfans.orgmdpi.com The analysis ensures that the labeled Zanamivir is free from unlabeled starting materials, reagents, and any by-products from the synthesis. A purity level of ≥95% is typically required for use in quantitative bioanalytical studies.

Table 3: Example of HPLC Purity Assessment Data

| Parameter | Specification | Result |

| Column | Reversed-Phase C18 | Pass |

| Mobile Phase | Water/Acetonitrile Gradient | Pass |

| Detection | UV at 230 nm | Pass |

| Retention Time | ~ 5.2 min | Matches Standard |

| Purity (by area %) | ≥ 95% | 98.7% |

Advanced Analytical Methodologies Utilizing Zanamivir 13c,15n2 As an Internal Standard

Development and Validation of Mass Spectrometry-Based Quantification Methods

The development of quantitative assays for zanamivir (B325) predominantly relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled Zanamivir-13C,15N2 is the preferred internal standard for these applications, as it co-elutes with the unlabeled analyte and exhibits identical chemical and physical properties during extraction and ionization, ensuring the highest degree of accuracy.

LC-MS/MS has become the gold standard for the bioanalysis of zanamivir due to its high sensitivity and selectivity. The choice of chromatographic separation technique is critical and is dictated by the physicochemical properties of zanamivir.

Given the highly polar nature of zanamivir, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective and widely adopted separation technique. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes that are often poorly retained in reverse-phase chromatography. researchgate.net

A notable application involves the simultaneous determination of 21 antiviral drugs, including zanamivir, in chicken muscle and liver. wur.nl This method employed an HILIC BEH amide column for chromatographic separation, demonstrating the suitability of this approach for complex matrices. wur.nl The use of this compound as an internal standard was integral to the method's validation, which was conducted according to the Commission Implementing Regulation (EU) 2021/808. wur.nl The method demonstrated excellent linearity (R² > 0.9800) and reproducibility for the suite of antiviral compounds analyzed. wur.nl HILIC is recognized for enhancing the sensitivity of detection with electrospray ionization mass spectrometry (ESI-MS) due to the high organic content of the mobile phase, which promotes efficient desolvation. researchgate.nethalocolumns.com

While Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of analytical chemistry, its application for the quantification of zanamivir is challenging. The inherent high polarity of zanamivir results in minimal or no retention on nonpolar C8 or C18 stationary phases under typical RP-HPLC conditions. core.ac.uk This poor retention can lead to elution near the solvent front, where significant matrix effects can interfere with accurate quantification. mdpi.com

Comparative studies of analytical methods for polar antiviral drugs have shown that HILIC-UHPLC-MS/MS can offer substantially higher sensitivity—in some cases by up to two orders of magnitude—compared to RP-UHPLC-MS/MS. mdpi.com Although RP-HPLC may provide superior separation selectivity with narrower peaks for less polar compounds, the significant gain in sensitivity and retention for polar molecules makes HILIC the more suitable choice for zanamivir analysis. mdpi.com Consequently, validated methods detailing the integration of RP-HPLC with this compound as an internal standard are not prevalent in the scientific literature.

The successful quantification of zanamivir using LC-MS/MS is highly dependent on the optimization of the mass spectrometer's source and analyzer parameters. Electrospray Ionization (ESI) in the positive ion mode is typically employed, generating the protonated molecular ion [M+H]⁺. wur.nl

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. For this compound, a specific and optimized MRM transition has been established. In a validated method for detecting antiviral drug residues, the precursor ion for this compound was identified as m/z 336.2. wur.nl This precursor ion is fragmented in the collision cell, and a specific product ion (m/z 63.2) is monitored. wur.nl

The optimization of parameters such as cone voltage and collision energy is critical to maximize the signal response. For the m/z 336.2 → 63.2 transition of this compound, the optimal cone voltage was determined to be 20 V, and the collision energy was set to 15 eV. wur.nl These optimized parameters ensure that the internal standard provides a stable and reproducible signal for the accurate quantification of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but it is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like zanamivir. The high polarity and complex structure of zanamivir prevent it from being readily volatilized at temperatures compatible with GC analysis.

While product datasheets may indicate that this compound is intended for use as an internal standard in GC- or LC-MS, practical applications in GC-MS are not found in the peer-reviewed literature. mdpi.com For GC-MS analysis to be feasible, zanamivir would require a chemical derivatization step to convert its polar functional groups (e.g., hydroxyl, carboxyl, and guanidino groups) into less polar, more volatile moieties. researchgate.net Such derivatization procedures add complexity and potential variability to the analytical method. Currently, there are no established and validated derivatization protocols for the analysis of zanamivir by GC-MS utilizing this compound.

The selection and optimization of analytical parameters are fundamental to the development of a robust and reliable LC-MS/MS method. As HILIC is the preferred chromatographic mode, the parameters are tailored to this technique.

A representative HILIC method for the analysis of zanamivir and other antivirals utilizes a mobile phase consisting of two eluents: (A) 25 mM ammonium (B1175870) formate (B1220265) in acetonitrile (B52724) and (B) 25 mM ammonium formate in water. wur.nl The chromatographic separation is achieved through a gradient elution program. The flow rate is typically maintained at a constant rate, for example, 0.3 mL/min, with a specific injection volume, such as 2 µL. wur.nl Temperature control of the column and autosampler is also critical for ensuring reproducibility. wur.nl

Below is a table summarizing the optimized analytical parameters from a validated HILIC-LC-MS/MS method that includes zanamivir and its isotopic internal standard, this compound.

| Parameter | Value |

| Chromatography | HILIC-UHPLC |

| Column | HILIC BEH Amide (2.1 mm x 150 mm, 1.7 µm) |

| Mobile Phase A | 25 mM Ammonium Formate in Acetonitrile |

| Mobile Phase B | 25 mM Ammonium Formate in Water |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Autosampler Temp. | 10 °C |

| Injection Volume | 2 µL |

| Ionization Mode | ESI Positive |

| MRM Transition | m/z 336.2 → 63.2 |

| Cone Voltage | 20 V |

| Collision Energy | 15 eV |

| Data derived from a multi-analyte method for antiviral drugs. wur.nl |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Rigorous Method Validation for Research Applications

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Its utility is defined through a rigorous validation process that establishes the performance characteristics of the analytical method. The validation ensures that the method is reliable, reproducible, and suitable for its intended research applications. The near-identical chemical and physical properties of this compound to the native analyte, Zanamivir, allow it to effectively compensate for variations in sample preparation and instrument response. nih.govnih.gov

Assessment of Linearity and Calibration Curve Performance

Linearity assessment is fundamental to demonstrating that the analytical method can produce results that are directly proportional to the concentration of the analyte within a given range. When this compound is used as an internal standard, the calibration curve is constructed by plotting the peak area ratio of Zanamivir to this compound against the concentration of the analyte. This approach ensures that any variability during sample processing or injection that affects the analyte will similarly affect the internal standard, thus maintaining a consistent and accurate ratio.

Research studies employing SIL internal standards for Zanamivir quantification have consistently demonstrated excellent linearity over wide concentration ranges. Correlation coefficients (r²) are typically greater than 0.99, indicating a strong linear relationship. ijpsonline.comresearchgate.net For example, various LC-MS/MS methods for Zanamivir have established linearity across ranges from 1 ng/mL to as high as 50,000 ng/mL, catering to diverse research needs from low-level quantification in pharmacokinetic studies to higher concentration assessments. nih.govox.ac.uknih.gov

| Concentration Range | Correlation Coefficient (r²) | Source Matrix | Reference |

|---|---|---|---|

| 1–50,000 ng/mL | Not specified, but method validated to FDA guidelines | Human Plasma | nih.govox.ac.uk |

| 4–80 ng/mL | ≥ 0.9994 | Human Plasma | researchgate.netimpactfactor.orghealthinformaticsjournal.com |

| 2.15–64.5 ng/mL | > 0.999 | Human Biological Matrices | ijpsonline.com |

| 10–5,000 ng/mL | Not specified, but method qualified | Mouse Plasma | nih.gov |

| 0.1–10 µg/mL (100–10,000 ng/mL) | > 0.999 | Hank's Balanced Salt Solution | nih.gov |

Determination of Lower Limit of Quantification (LLOQ) and Detection (LOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration that can be reliably distinguished from background noise. nih.gov The use of this compound is instrumental in achieving a low and robust LLOQ because it minimizes analytical variability, which is particularly impactful at lower concentrations.

Sensitive LC-MS/MS methods for Zanamivir have achieved LLOQs as low as 0.50 ng/mL to 4 ng/mL. nih.govresearchgate.netox.ac.uk Such sensitivity is crucial for pharmacokinetic studies, especially for a drug like Zanamivir, which can have low systemic absorption after inhalation. healthinformaticsjournal.com

| Parameter | Value | Source Matrix | Reference |

|---|---|---|---|

| LOD | 0.50 ng/mL | Human Plasma | nih.govox.ac.uk |

| LLOQ | 1.0 ng/mL | Human Plasma | nih.govox.ac.uk |

| LLOQ | 2.15 ng/mL | Human Biological Matrices | ijpsonline.com |

| LLOQ | 4 ng/mL | Human Plasma | researchgate.netimpactfactor.org |

Evaluation of Accuracy and Precision (Intra-day and Inter-day)

Accuracy reflects the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The co-eluting nature of this compound ensures that it tracks the analyte throughout the analytical process, correcting for potential errors and leading to high accuracy and precision.

Validation studies consistently report excellent performance, with accuracy typically within 85-115% of the nominal value (or 80-120% at the LLOQ) and precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), being less than 15%. nih.gov Some methods have demonstrated even higher precision, with intra-day and inter-day variations below 2%. researchgate.netimpactfactor.org

| Parameter | Concentration Levels | Finding | Reference |

|---|---|---|---|

| Intra-day and Inter-day Precision (%CV) | LLOQ, Low, Medium, High QC | 0.81–1.98% | researchgate.netimpactfactor.org |

| Within-run and Between-run Precision (%RSD) | Low, Medium, High QC | ≤ 6.81% | ijpsonline.com |

| Accuracy (%RE) and Precision (%CV) | Multiple QC levels | ≤ 15% | nih.gov |

| Accuracy | Low, Medium, High QC | 96.49% to 103.88% | ijpsonline.com |

Recovery Efficiency from Complex Biological Matrices

Recovery refers to the efficiency of the extraction process in isolating the analyte from the complex biological matrix. While high and consistent recovery is desirable, the primary advantage of using this compound is its ability to compensate for variability in the extraction process. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it is extracted with similar efficiency. Therefore, even if the absolute recovery varies between samples, the ratio of the analyte to the internal standard remains constant, ensuring an accurate final concentration measurement. Studies have reported high recovery for Zanamivir from plasma, often between 90% and 100%. nih.gov

| Matrix | Concentration Levels | Recovery Range | Reference |

|---|---|---|---|

| Human Plasma | Low, Medium, High QC | 90–100% | nih.gov |

| Human Plasma | Low, Medium, High QC | > 99% | healthinformaticsjournal.comhealthinformaticsjournal.com |

| Human Biological Matrices | Low, Medium, High QC | Average of 95.7 ± 1.23% | ijpsonline.com |

| Environmental Water Samples | Not specified | Relative recoveries > 95% | researchgate.net |

Matrix Effect Assessment in Diverse Biological Samples

The matrix effect is the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix, a common challenge in LC-MS/MS analysis. nih.gov This can lead to ion suppression or enhancement, causing inaccurate quantification. This compound is the most effective tool to combat this issue. Because it co-elutes and shares the same chemical properties with Zanamivir, it experiences the same degree of ion suppression or enhancement. Consequently, the analyte-to-internal standard ratio is normalized, effectively canceling out the matrix effect.

One study specifically highlighted the power of using 13C-15N2-Zanamivir in environmental water samples, where it successfully compensated for significant ion suppression of up to 44%. researchgate.net In human plasma, methods have been developed where the matrix effect is negligible, with %CV values for the matrix factor being very low, such as 0.83%. impactfactor.orghealthinformaticsjournal.com

| Matrix | Assessment Finding | Internal Standard Used | Reference |

|---|---|---|---|

| Environmental Water (Influent/Effluent) | Compensated for ion suppression up to 44% | This compound | researchgate.net |

| Human Plasma | Small enhancement effect observed but compensated for by SIL | Stable Isotope-Labeled Zanamivir | nih.gov |

| Human Plasma | Matrix effect was negligible (%CV of matrix factor was 0.83) | Remdesivir | impactfactor.orghealthinformaticsjournal.com |

| Human Biological Matrices | No interference from matrix components was proven (%RSD ≤ 5.02%) | Ledipasvir | ijpsonline.com |

*Note: Data from methods using non-isotopic internal standards are included to illustrate typical performance benchmarks for matrix effect assessment.

Stability of this compound in Analytical Samples and Solutions

The stability of the analyte and the internal standard in various storage conditions is critical to ensure that their concentration does not change from the time of sample collection to the moment of analysis. The isotopic labeling in this compound does not alter its chemical structure or stability, meaning it is expected to have the same stability profile as unlabeled Zanamivir.

Comprehensive stability tests are performed during method validation. These typically include freeze-thaw stability, short-term stability at room temperature (bench-top), stability in the autosampler, and long-term stability in a freezer. Studies have confirmed that Zanamivir is stable under these various conditions, ensuring the integrity of analytical samples and the reliability of the internal standard over time. researchgate.netimpactfactor.orghealthinformaticsjournal.com

| Condition | Duration | Matrix | Result | Reference |

|---|---|---|---|---|

| Freeze-Thaw Cycles | 3 cycles | Human Plasma | Stable | researchgate.netimpactfactor.org |

| Bench-Top (Room Temp.) | 48 hours | Human Plasma | Stable | researchgate.netimpactfactor.org |

| Autosampler | 24 hours at 2–8 °C | Human Plasma | Stable | researchgate.netimpactfactor.org |

| Long-Term | 30 days at -80 °C | Human Plasma | Stable | researchgate.netimpactfactor.orghealthinformaticsjournal.com |

| Stock Solution | 8 months at 4 °C | Solution | Stable | nih.gov |

Applications in Quantitative Bioanalysis for Preclinical Research

In the realm of preclinical research, this compound is instrumental in determining the pharmacokinetic profile of zanamivir. Its application spans various animal models and in vitro systems, providing essential data for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Quantitation in Animal Biological Samples (e.g., plasma, urine, tissues from rat, ferret, monkey models)

A robust hydrophilic interaction chromatography (HILIC)/tandem mass spectrometry assay has been developed and validated for the quantification of zanamivir in rat and monkey plasma, utilizing this compound as the internal standard. This method involves a straightforward protein precipitation step with methanol, followed by sensitive and precise analysis. The assay has been validated to support oral formulation and toxicokinetic studies.

The validated range of this assay is from 2 to 10,000 ng/mL in both rat and monkey plasma, using a small sample volume of 0.05 mL. The signal-to-noise ratio for the lower limit of quantitation (2 ng/mL) is approximately 5:1.

Validation in Rat Plasma

The inter-day precision and accuracy of the method in rat plasma were assessed at five different concentrations.

| Parameter | Value |

| Inter-day Precision (RSD) | 6% to 10% |

| Inter-day Accuracy (RE) | -6.5% to 0.2% |

Validation in Monkey Plasma

Similarly, the method demonstrated high precision and accuracy in monkey plasma across five validation sample concentrations.

| Parameter | Value |

| Inter-day Precision (RSD) | 2% to 8% |

| Inter-day Accuracy (RE) | -2.3% to 2.1% |

While specific studies detailing the use of this compound for zanamivir quantitation in ferret models are not extensively published, methodologies using stable isotope internal standards for zanamivir have been extended to the analysis of plasma samples from ferrets in preclinical studies. researchgate.net However, detailed public data on the bioanalysis of zanamivir in urine and tissue samples from rat, monkey, or ferret models using this compound as an internal standard is limited.

Bioanalytical Support for In Vitro Cellular Permeability Studies

In vitro cellular permeability assays, such as those using Caco-2 cell monolayers, are crucial for predicting the intestinal absorption of drugs. In these studies, zanamivir is applied to one side of the cell monolayer, and its appearance on the other side is measured over time. The accurate quantification of zanamivir in the cell culture media is essential for calculating permeability coefficients.

Use in High-Throughput Screening Assays

High-throughput screening (HTS) assays are employed for the rapid testing of large numbers of compounds for their potential pharmacological activity. In the context of antiviral drug discovery, HTS assays may be used to identify new neuraminidase inhibitors. While the use of LC-MS/MS in HTS has grown, there is currently no specific information available in the public domain regarding the application of this compound as an internal standard in such screening assays for zanamivir or related compounds.

Biochemical and Molecular Mechanistic Investigations Employing Labeled Zanamivir 13c,15n2

Elucidation of Enzyme-Inhibitor Interactions and Kinetics

The use of Zanamivir-13C,15N2 is particularly valuable for elucidating the kinetics and interactions between the inhibitor and the viral neuraminidase enzyme. scbt.com It is often utilized as an internal standard for the quantification of zanamivir (B325) in samples analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comtargetmol.com

Zanamivir is a potent inhibitor of influenza A and B virus neuraminidases. bertin-bioreagent.comtargetmol.comfda.gov The half-maximal inhibitory concentration (IC50) values for zanamivir against a range of influenza A and B viruses typically fall within the nanomolar range. bertin-bioreagent.comtargetmol.comfda.gov

IC50 Values: Studies have shown that IC50 values for the inhibition of neuraminidase by zanamivir range from 0.64 nM to 7.9 nM. fda.gov In plaque reduction assays, zanamivir selectively inhibits the growth of influenza A and B viruses with IC50 values between 5 and 14 nM. bertin-bioreagent.comtargetmol.com

Ki Values: The inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme, has also been determined for zanamivir against various influenza strains. For instance, Ki values for three different influenza virus strains were reported as 0.46-1.0x10⁻¹⁰ M, 0.38-2.3x10⁻¹⁰ M, and 5.0-10x10⁻¹⁰ M. fda.gov

Mutations in the neuraminidase enzyme can affect inhibitor susceptibility. For example, the R292K mutation in neuraminidase confers a higher level of resistance to zanamivir compared to the wild-type enzyme, with an IC50 of 31.5 nM versus 2.4 nM for the wild-type. nih.gov

Table 1: Inhibitory Potency of Zanamivir Against Influenza Neuraminidase

| Parameter | Value Range | Virus Type(s) | Reference |

|---|---|---|---|

| IC50 | 0.64 - 7.9 nM | Influenza A and B | fda.gov |

| IC50 | 5 - 14 nM | Influenza A and B (plaque reduction assay) | bertin-bioreagent.comtargetmol.com |

| Ki | 0.38 - 10x10⁻¹⁰ M | Influenza A and B | fda.gov |

Zanamivir's efficacy as a neuraminidase inhibitor is rooted in its ability to mimic the natural substrate, sialic acid, and form strong interactions within the enzyme's active site. patsnap.com The binding of zanamivir involves a network of hydrogen bonds and ionic interactions with key amino acid residues. patsnap.comresearchgate.net

The active site of neuraminidase contains several conserved residues that are crucial for inhibitor binding. researchgate.netcore.ac.uk These include:

Arginine residues at positions 118, 292, and 371, which interact with the carboxylate group of the inhibitor. core.ac.uk

Glutamic acid residues at positions 119 and 276. core.ac.uk

The guanidino group of zanamivir is known to form salt bridges with E119 and E227 in the active site. nih.gov The glycerol (B35011) side chain of zanamivir also forms important hydrogen bonds, for example with E276. eur.nl The isotopic labeling in this compound enhances the ability to precisely study these interactions. scbt.com

By binding to the active site, zanamivir acts as a competitive inhibitor, preventing the neuraminidase enzyme from cleaving sialic acid residues from the surface of host cells. patsnap.comnews-medical.net This action blocks the release of newly formed virus particles, thereby halting the spread of the infection. patsnap.comnews-medical.netdrugbank.com The rigid conformation of zanamivir contributes to its stable binding within the active site, leading to a significant reduction in the enzyme's catalytic efficiency. scbt.com

The inhibition mechanism is characterized as slow-binding and high-affinity. fda.gov The isotopic labeling of this compound allows for more precise kinetic studies, offering detailed insights into the reaction mechanisms and the dynamics of substrate binding. scbt.com

Structural Dynamics and Conformational Analyses

The use of isotopically labeled inhibitors like this compound is also beneficial for structural studies that aim to understand the dynamic nature of the enzyme-inhibitor complex.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of zanamivir, MD simulations have been employed to investigate the structural behavior and interaction profiles of the zanamivir-neuraminidase complex. mdpi.comnih.gov These simulations provide insights into the conformational stability of the complex, the flexibility of residues in the active site, and the continuity of interactions over time. mdpi.comnih.gov

Studies have shown that zanamivir binds to the neuraminidase active site in a distorted chair conformation. nih.gov MD simulations have also been used to compare the stability of zanamivir in the active site to that of other inhibitors or natural substrates. mdpi.com For instance, some studies have indicated that while zanamivir forms stable complexes, it may exhibit limited hydrophobic interactions, which could compromise its binding stability under certain conditions. mdpi.com

The binding of an inhibitor to the active site of neuraminidase can induce conformational changes in the enzyme. core.ac.uk For example, the binding of some inhibitors requires a rearrangement of the active site to accommodate the inhibitor's structure. core.ac.uk Zanamivir, however, which closely mimics the natural substrate, generally does not require such significant rearrangements. core.ac.uk

The active site of neuraminidase can exist in different conformations, such as an "open" or "closed" state of the 150-loop, which can influence inhibitor binding. eur.nlnih.gov The presence of an inhibitor like zanamivir can restrict the flexibility of certain regions of the enzyme, such as the 150-loop, thereby stabilizing a particular conformation. nih.gov The study of these conformational changes is crucial for understanding the mechanisms of drug resistance, as mutations can alter the conformational landscape of the active site and reduce inhibitor affinity. eur.nlplos.org

Research into Viral Resistance Mechanisms at the Molecular Level

Viral resistance to antiviral drugs is a significant concern in the treatment of influenza. alliedacademies.org Understanding the molecular basis of this resistance is critical for the development of new and more effective therapies.

Characterization of Neuraminidase Mutants and Their Impact on Zanamivir Binding

Mutations in the neuraminidase (NA) enzyme of the influenza virus can lead to reduced susceptibility to neuraminidase inhibitors like zanamivir. alliedacademies.org Several key mutations have been identified and characterized.

One such mutation is the Q136K substitution in the neuraminidase of H1N1 influenza A viruses. asm.orgplos.orgnih.gov This mutation has been shown to cause a significant reduction in zanamivir susceptibility. asm.org Molecular dynamics simulations have revealed that the Q136K mutation disrupts the hydrogen-bond network and deforms the 150-loop, which are key for zanamivir binding. plos.orgnih.govresearchgate.net Specifically, the mutation weakens the interaction between zanamivir and the active site residues E276 and D151. nih.govresearchgate.net

Another important mutation is H274Y (or H275Y in N1 numbering), which is a common mutation conferring resistance to oseltamivir (B103847). nih.govisirv.org While viruses with this mutation generally remain susceptible to zanamivir, the I223R mutation, sometimes found in combination with H274Y, can affect zanamivir binding to a lesser extent than oseltamivir. isirv.orgeur.nl Structural analysis shows that the I223R mutation causes a shrinkage of a hydrophobic pocket in the active site. eur.nl

In influenza B viruses, the D197E mutation has been identified as conferring cross-resistance to neuraminidase inhibitors. acs.org This mutation compromises the interaction of the neighboring R150 residue with the N-acetyl group of zanamivir. acs.org Other mutations in influenza B that affect zanamivir susceptibility include I222T, D198N/E, S250G, and G402S. isirv.org

Mutations at other positions, such as E119 and R292 , have also been implicated in zanamivir resistance. The R292K mutation, for example, has a greater impact on oseltamivir and peramivir (B1663781) binding but can also slightly affect zanamivir binding. nih.gov The E119A and I117V dual mutation in avian H5N1 has been shown to lead to zanamivir resistance. biorxiv.org

Table 1: Key Neuraminidase Mutations and their Effect on Zanamivir Binding

| Mutation | Virus Type/Subtype | Impact on Zanamivir Binding | Reference |

|---|---|---|---|

| Q136K | Influenza A (H1N1) | Significantly reduced susceptibility. asm.org Disrupts hydrogen-bond network and deforms 150-loop. plos.orgnih.govresearchgate.net | asm.orgplos.orgnih.govresearchgate.net |

| I223R | Influenza A (H1N1) | Less impact than on oseltamivir. Shrinkage of a hydrophobic pocket in the active site. eur.nl | eur.nl |

| D197E | Influenza B | Cross-resistance. Compromises interaction of R150 with the N-acetyl group. acs.org | acs.org |

| E119A + I117V | Avian Influenza A (H5N1) | Leads to zanamivir resistance. biorxiv.org | biorxiv.org |

| R292K | Influenza A (H3N2) | Small impact on zanamivir binding. nih.govisirv.org | nih.govisirv.org |

| H274Y (H275Y) | Influenza A (N1 subtypes) | Generally retains susceptibility to zanamivir. nih.govisirv.org | nih.govisirv.org |

Molecular Basis of Altered Drug-Enzyme Interactions in Resistant Strains

The molecular basis for reduced zanamivir efficacy in resistant strains lies in the altered interactions between the drug and the mutated neuraminidase active site.

In the case of the Q136K mutant, the introduction of a lysine (B10760008) at position 136 leads to electrostatic interactions with D151. nih.govresearchgate.net This, in turn, weakens the hydrogen bond network between zanamivir and residues E276 and D151. nih.govresearchgate.net The conformation of the 150-loop is also disturbed, leading to a poorer fit of zanamivir in the active site. plos.orgresearchgate.net

The D197E mutation in influenza B neuraminidase leads to faster binding and dissociation of zanamivir. acs.org The mutation affects the salt bridge with R150, which is crucial for the proper positioning of the N-acetyl group of zanamivir in the active site. acs.org

Mutations at position E119 , such as E119V, result in a loss of hydrogen bonding with zanamivir. asm.org Similarly, the E119A + I117V double mutant in H5N1 viruses shows altered hydrogen bonding and affinity for zanamivir. biorxiv.org

Investigations of Zanamivir Derivatives and Conjugates

To overcome resistance and enhance antiviral activity, researchers have explored various derivatives and conjugates of zanamivir.

Polymer-Attached Zanamivir for Enhanced Antiviral Research

Covalently attaching zanamivir to a polymer backbone, such as poly-L-glutamine (PGN) or poly(isobutylene-alt-maleic anhydride), has been shown to dramatically increase its antiviral potency. mdpi.commit.eduresearchgate.netnih.gov This enhancement can be up to 20,000-fold compared to the parent zanamivir. nih.gov

The mechanism behind this enhanced activity is multifaceted. Polymer-attached zanamivir not only inhibits neuraminidase activity and the release of new virions but also interferes with the early stages of viral infection. mit.edunih.gov Specifically, it has been shown to disrupt the intracellular trafficking of endocytosed viruses and the subsequent fusion of the virus with the endosome. nih.gov This dual mechanism of action is a significant advantage over monomeric zanamivir. mit.edunih.gov

Furthermore, polymer-attached zanamivir has demonstrated a remarkable ability to delay the emergence of drug resistance. mit.edu While viruses can rapidly develop resistance to monomeric zanamivir, they remain susceptible to low concentrations of the polymer-drug conjugate even after multiple passages. mit.edu Importantly, these conjugates are also highly effective against strains that are already resistant to zanamivir. nih.gov

Table 2: Antiviral Activity of Polymer-Attached Zanamivir

| Conjugate | Polymer Backbone | Enhancement of Antiviral Potency | Additional Mechanistic Insights | Reference |

|---|---|---|---|---|

| PGN-ZA | Poly-L-glutamine | Up to 20,000-fold | Inhibits virus-endosome fusion; delays resistance | mit.edunih.govnih.gov |

| Poly-(1 + 2) | Poly(isobutylene-alt-maleic anhydride) | >100-fold | Synergistic action against wild-type virus | researchgate.net |

Mechanistic Insights into Novel Zanamivir Analogs

The development of novel zanamivir analogs aims to improve efficacy and overcome resistance. Various modifications to the zanamivir scaffold have been explored.

One approach involves modifying the C4 and C5 positions of the molecule. However, derivatization at the C4 position with thiocarbamates or amino acids generally led to decreased inhibitory activity. nih.gov In contrast, some C4 and C5,6-carboxamide modified analogs showed potent inhibition of influenza A neuraminidase. nih.gov

Another strategy focuses on creating hybrid inhibitors. For instance, MS-257 , a zanamivir-oseltamivir hybrid, has shown promise against multidrug-resistant strains. asm.org Its binding mode allows for increased hydrogen bonding interactions within the neuraminidase active site, providing stability and adaptability to active-site modifications. asm.org

Zanamivir analogs with modifications at the C-1 position, designed to interact with the 430-loop region of the neuraminidase active site, have also been synthesized. acs.org One such analog, compound 9f , demonstrated potency similar to zanamivir against H3N2, H5N1, and H1N1 neuraminidases and exhibited a longer plasma half-life in rats. acs.org

The replacement of the carboxylic acid moiety with a sulfonate group has also been investigated. Computational studies suggest that zanamivir sulfonate may exhibit stronger binding to avian influenza H5N1 neuraminidase compared to the parent compound. nih.gov

Preclinical and in Vitro Metabolism and Disposition Research Using Zanamivir 13c,15n2

In Vitro Metabolic Fate Determination

In vitro studies are fundamental in predicting a drug's metabolic stability and identifying potential metabolites. For zanamivir (B325), these studies have been conducted using various systems, with Zanamivir-13C,15N2 being the ideal internal standard for the accurate quantification of the parent compound.

Incubation with Hepatocytes and Liver Microsomes for Metabolite Profiling

The metabolic stability of a compound is often assessed by incubating it with liver microsomes or hepatocytes, which contain a rich array of drug-metabolizing enzymes. nih.gov Studies on zanamivir have shown that it has no significant effect on the metabolism of various probe substrates in human liver microsomes, even at high concentrations. nih.gov Furthermore, daily intravenous administration of zanamivir to rats did not alter the expression of microsomal cytochrome P450 (CYP) isoenzymes. nih.gov This indicates a very low potential for zanamivir to be a substrate or an inhibitor of major metabolic pathways. When incubated with human liver microsomes, with and without the necessary co-factor NADPH, the concentration of zanamivir remains largely unchanged, suggesting it is not significantly metabolized by CYP enzymes. pmda.go.jp

Identification and Characterization of Metabolites using Mass Spectrometry

Mass spectrometry is a key analytical technique for the identification and structural characterization of drug metabolites. In the case of zanamivir, its high polarity makes it suitable for analysis by methods like hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). innovareacademics.in Despite the application of these sensitive techniques, animal and human studies have consistently shown that zanamivir is excreted as an unchanged drug. gsk.com Chromatographic analysis of urine samples from rats and dogs that were administered zanamivir did not reveal any metabolites. gsk.com The primary role of this compound in such analyses is to serve as an internal standard to ensure the accurate quantification of the parent drug, zanamivir. medchemexpress.comglpbio.comglpbio.combertin-bioreagent.com

Cross-Species Comparative Metabolism Studies in Preclinical Models

Comparing the metabolic profiles of a drug candidate across different preclinical species and humans is crucial for the validation of animal models for toxicological studies. For zanamivir, studies in rats and dogs have shown a consistent lack of metabolism, with the drug being excreted unchanged. gsk.com This suggests that the metabolic pathway, or lack thereof, is consistent across these species. The use of this compound as an internal standard is vital in these comparative studies to provide reliable quantitative data across different biological matrices from various species.

Preclinical Pharmacokinetic and Disposition Studies

The use of this compound is instrumental in preclinical pharmacokinetic and disposition studies to accurately measure the concentration of zanamivir in biological samples over time.

Animal Model Pharmacokinetics (e.g., rat, monkey studies)

Pharmacokinetic studies of zanamivir have been conducted in several animal models, including rats and monkeys. Following intravenous administration in rats, zanamivir exhibits a short half-life. fda.gov In both rats and monkeys, the determination of zanamivir in plasma has been accomplished using HILIC-tandem mass spectrometry, a method where an isotopically labeled internal standard like this compound would be essential for accuracy. innovareacademics.in After oral administration, zanamivir has very low bioavailability, estimated to be around 2%. wikipedia.org

| Animal Model | Administration Route | Key Pharmacokinetic Parameter | Value |

|---|---|---|---|

| Rat | Intravenous | Half-life (t½) | Short |

| Monkey | Not Specified | Plasma concentrations determined by HILIC-MS/MS | |

| General | Oral | Bioavailability | ~2% |

Biodistribution Investigations in Preclinical Systems

Following administration, understanding the distribution of a drug within the body is key to assessing its efficacy and potential toxicity. For zanamivir, which is administered via inhalation for the treatment of influenza, the drug is concentrated in the lungs and oropharynx. wikipedia.org Systemically absorbed zanamivir is excreted unchanged in the urine. wikipedia.org Studies in pregnant rats have shown very low levels of placental transfer of radiolabeled zanamivir. gsk.com The use of this compound as an internal standard in LC-MS assays allows for the precise quantification of zanamivir in various tissues and fluids, which is crucial for these biodistribution studies.

Excretion Pathway Elucidation in Animal Models

Studies utilizing isotopically labeled zanamivir have been crucial in determining its excretion pathways in various animal models. Research involving the administration of ¹⁴C-labeled zanamivir to rats, dogs, and rabbits has shown that the compound is predominantly eliminated from the body via renal excretion. europa.eu

In these studies, the vast majority of the administered radioactive dose was recovered in the urine as unchanged zanamivir. europa.eudrugbank.com In male rats, urinary excretion accounted for 91-100% of the dose, while in male dogs, it ranged from 80-95%. europa.eu Fecal excretion was a minor pathway, representing less than 3% of the dose in male rats and between 0.2% and 0.8% in male dogs. europa.eu Similar patterns were observed in female rats, where 84.1% of the administered dose was excreted in urine, and in pregnant rabbits, which excreted 64% via the renal route. europa.eu Most of the excretion occurred within the first 24 hours post-administration. europa.eudrugbank.com Studies in lactating rats also confirmed that only limited amounts of drug-related material partition into milk. fda.gov The consistent finding across species is that zanamivir is not significantly metabolized and is primarily cleared by the kidneys as the parent drug. europa.eudrugbank.com

| Species | Route of Administration | % of Dose in Urine | % of Dose in Feces | Source |

| Male Rat | Intravenous | 91-100% | <3% | europa.eu |

| Female Rat | Intravenous | 84.1% | Not Specified | europa.eu |

| Male Dog | Intravenous | 80-95% | 0.2-0.8% | europa.eu |

| Pregnant Rabbit | Intravenous | 64% | Not Specified | europa.eu |

Table 1. Excretion of Radiolabelled Zanamivir in Various Animal Models. europa.eu

Assessment of Potential for Drug-Drug Interactions at a Preclinical Level (e.g., enzymatic inhibition)

Preclinical evaluations have consistently demonstrated that zanamivir has a very low potential for drug-drug interactions. nih.govcdc.gov Zanamivir is not metabolized in rats or dogs, which significantly reduces the likelihood of interactions where one drug affects the metabolism of another. europa.eu

In vitro studies using human liver microsomes found that zanamivir, at concentrations up to 500 µmol/L, did not inhibit the metabolism of a wide range of probe substrates for various cytochrome P450 (CYP) isoenzymes. nih.gov This indicates that zanamivir is unlikely to interfere with the clearance of co-administered drugs that are metabolized by these enzymes. nih.gov Furthermore, in vivo studies in rats treated intravenously with zanamivir daily for five weeks showed no effect on the expression of microsomal CYP isoenzymes. nih.govroyalsocietypublishing.org The binding of zanamivir to plasma proteins in humans, dogs, and rats is also low (less than 10%), suggesting it is unlikely to displace other protein-bound drugs from their binding sites. drugbank.comfda.govnih.gov Additionally, an in vitro study showed no interference by zanamivir with the renal tubule reabsorption process for substances like glucose, urate, or the dipeptide Gly-Sar. europa.eu

| CYP Isoenzyme | Probe Substrate | Result | Source |

| CYP1A2 | Phenacetin | No Inhibition | nih.gov |

| CYP2A6 | Coumarin | No Inhibition | nih.gov |

| CYP2C9 | Tolbutamide | No Inhibition | nih.gov |

| CYP2C19 | Mephenytoin | No Inhibition | nih.gov |

| CYP2D6 | Bufuralol | No Inhibition | nih.gov |

| CYP2E1 | Chlorzoxazone | No Inhibition | nih.gov |

| CYP3A4 | Midazolam | No Inhibition | nih.gov |

| Not Specified | Ethoxyresorufin | No Inhibition | nih.gov |

Table 2. In Vitro Effect of Zanamivir on Human Cytochrome P450 Isoenzyme Activity. nih.gov

Membrane Permeability Studies in In Vitro Cell Models (e.g., Caco-2 cells)

The intestinal membrane permeability of zanamivir has been investigated using in vitro models, most notably Caco-2 cell monolayers, which simulate the human intestinal epithelium. These studies have established that zanamivir is a highly polar molecule with inherently low membrane permeability. ijpsonline.comacs.org

Research has shown that the transport of zanamivir across Caco-2 cell monolayers occurs primarily via the passive paracellular pathway, meaning it passes between the cells rather than through them. ijpsonline.com This was demonstrated by the observation that zanamivir's permeability was independent of its concentration or the direction of transport (apical to basolateral vs. basolateral to apical). ijpsonline.com Crucially, when the tight junctions between the Caco-2 cells were opened by removing calcium from the transport medium, the permeability of zanamivir increased by more than 56-fold, confirming its reliance on the paracellular route. ijpsonline.com

Given its low intrinsic permeability, studies have explored strategies to enhance absorption. One approach involved developing amino acid prodrugs to target intestinal transporters. An L-valyl prodrug of zanamivir showed an apparent permeability (Papp) of 2.24 x 10⁻⁶ cm/sec, which was approximately nine times higher than that of the parent zanamivir. acs.orgnih.govnih.gov Another strategy tested the use of generally regarded as safe (GRAS) permeability enhancers. In Caco-2 models, the inclusion of 5% glycerol (B35011) or 0.25% Capmul MCM L8 resulted in a 5.6-fold and 5.2-fold increase in zanamivir permeability, respectively. researchgate.netplos.org

| Compound/Condition | Apparent Permeability (Papp) (cm/sec) | Fold Increase vs. Zanamivir Alone | Source |

| Zanamivir | ~2.49 x 10⁻⁷ | 1.0 | acs.orgnih.gov |

| L-valyl prodrug of zanamivir | 2.24 x 10⁻⁶ | ~9.0 | acs.orgnih.gov |

| Zanamivir with 0.25% Capmul MCM L8 | Not Specified | 5.2 | plos.org |

| Zanamivir with 5% glycerol | Not Specified | 5.6 | plos.org |

Table 3. Permeability of Zanamivir and Related Formulations Across Caco-2 Cell Monolayers.

Future Research Directions and Emerging Applications of Zanamivir 13c,15n2

Development of Novel Analytical Approaches for Complex Biological Systems

The quantification of polar drugs like zanamivir (B325) in complex biological matrices has historically been challenging. researchgate.net However, the use of Zanamivir-13C,15N2 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has significantly improved the accuracy and reliability of these analytical methods. researchgate.netcaymanchem.comtargetmol.com This is particularly crucial for pharmacokinetic and pharmacodynamic studies, where precise measurements are essential.

Future research will likely focus on refining these analytical techniques further. The development of high-throughput bioanalytical methods, such as those using 96-well plate formats for solid-phase extraction (SPE), will enable more efficient analysis of large numbers of samples. researchgate.net Additionally, hydrophilic interaction chromatography (HILIC) coupled with MS/MS is a promising avenue for enhancing the analysis of polar analytes like zanamivir. researchgate.net The isotopic labeling in this compound allows for more precise kinetic studies, offering detailed insights into reaction mechanisms. scbt.com

Table 1: Analytical Methods Utilizing this compound

| Analytical Technique | Application | Advantage of this compound |

| LC-MS/MS | Quantification in human plasma and environmental water samples. researchgate.netresearchgate.net | High accuracy and compensation for matrix effects. researchgate.net |

| HILIC-MS/MS | Analysis of polar analytes in biological matrices. researchgate.net | Improved sensitivity and throughput. researchgate.net |

| GC-MS | Quantification of zanamivir. caymanchem.comtargetmol.com | Internal standard for accurate quantification. caymanchem.comtargetmol.com |

Advanced Structural Biology Studies with Labeled Ligands

Structural biology has been instrumental in the development of antiviral drugs, including the neuraminidase inhibitor Zanamivir. nih.govmdpi.com The use of isotopically labeled ligands like this compound can provide unprecedented detail in advanced structural biology techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography. mdpi.com

By incorporating stable isotopes, researchers can more easily distinguish the ligand from the protein target, leading to a clearer understanding of the binding interactions and conformational changes that occur upon inhibition. scbt.com For instance, understanding the rigid conformation of Zanamivir and its strong hydrogen bonding with key residues in the enzyme's active site is critical for designing more effective inhibitors. scbt.com Future studies using this compound will likely focus on elucidating the structural basis of drug resistance and informing the rational design of next-generation antiviral agents. nih.gov

Applications in Systems Biology and Quantitative Proteomics

Systems biology aims to understand the complex interactions within biological systems, and quantitative proteomics is a key tool in this endeavor. nih.gov The use of stable isotope-labeled internal standards is fundamental to accurate quantification in mass spectrometry-based proteomics. nih.govresearchgate.net

This compound can serve as a valuable tool in systems biology studies investigating the host-virus interface. By accurately quantifying changes in both viral and host proteins upon treatment, researchers can build more accurate models of influenza infection and the effects of antiviral intervention. nih.gov This can help identify novel drug targets and biomarkers for disease severity. Future applications may involve using this compound in multiplexed assays to simultaneously quantify multiple proteins and their post-translational modifications, providing a more comprehensive view of the cellular response to infection and treatment. researchgate.net

Exploration of New Therapeutic Targets or Mechanisms Beyond Neuraminidase Inhibition

While Zanamivir is a potent neuraminidase inhibitor, there is growing interest in developing antiviral drugs with novel mechanisms of action to combat drug resistance. immunisationcoalition.org.aubiorxiv.org Research has explored conjugating zanamivir with other molecules to create bifunctional drugs. For example, conjugates of zanamivir with immunomodulatory drugs have been designed to simultaneously inhibit neuraminidase and suppress proinflammatory cytokines, showing a synergistic effect in protecting against influenza infections. google.com

This compound could be instrumental in the preclinical and clinical development of such novel therapeutic strategies. Its use as an internal standard would be critical for accurately assessing the pharmacokinetics and metabolism of these new conjugates. Furthermore, studies have investigated the potential for zanamivir to inhibit mammalian neuraminidases, suggesting a possible role in modulating autoimmune responses, as seen in models of collagen-induced arthritis. mdpi.com The labeled compound could aid in exploring these off-target effects and their therapeutic potential.

Role in Environmental Fate and Transport Studies of Pharmaceuticals

The environmental presence of antiviral drugs is a growing concern, as it can lead to the development of resistant viral strains. researchgate.netdiva-portal.org Zanamivir has been detected in river water, and its active form is only slowly degraded in the environment. researchgate.net

This compound is an essential tool for studying the environmental fate and transport of zanamivir. researchgate.netwasserchemische-gesellschaft.deresearchgate.netnih.gov By using the labeled compound as an internal standard in environmental sample analysis, researchers can achieve the low limits of detection and high accuracy needed to monitor the presence of zanamivir in water sources. researchgate.net This allows for a better understanding of how the drug moves through and persists in the environment, informing risk assessments and strategies to mitigate the spread of antiviral resistance. Future research will likely involve more extensive monitoring of zanamivir in various environmental compartments and the use of labeled compounds to study its degradation pathways.

Q & A

Q. What are the critical structural features of Zanamivir-13C,15N2 that influence its neuraminidase inhibition mechanism?

this compound contains a sialic acid analog structure with a rigid conformation, enabling strong hydrogen bonding with neuraminidase's active site residues (e.g., Arg152, Glu119). Its elongated structure optimizes binding by promoting electrostatic interactions and reducing conformational flexibility, which stabilizes the enzyme-inhibitor complex and lowers catalytic efficiency . The isotopic labeling (13C and 15N) at specific positions enhances precision in mass spectrometry-based quantification, particularly for tracking binding kinetics and metabolic stability in in vitro assays .

Q. How should this compound be characterized to confirm isotopic purity and structural integrity?

Characterization must include:

- 1H/13C NMR spectroscopy to verify isotopic enrichment and confirm the absence of unlabeled impurities.

- High-resolution mass spectrometry (HRMS) to validate the molecular ion peak (e.g., [M+H]+ at m/z 333.2 for this compound) and isotopic distribution patterns.

- Chromatographic purity via LC-MS with a stable isotope-labeled internal standard to rule out co-eluting contaminants .

- Elemental analysis or combustion analysis to confirm carbon and nitrogen isotopic ratios .

Q. What experimental controls are essential when using this compound as an internal standard in viral neuraminidase assays?

- Include unlabeled zanamivir as a reference to validate retention times and ionization efficiency in LC-MS.

- Use enzyme-negative controls (e.g., heat-inactivated neuraminidase) to distinguish nonspecific binding.

- Perform spike-and-recovery experiments in biological matrices (e.g., cell lysates, plasma) to assess matrix effects on quantification accuracy .

Advanced Research Questions

Q. How do isotopic substitutions (13C, 15N) in Zanamivir affect its binding kinetics and thermodynamic stability with neuraminidase?

The 15N labeling at the guanidino group enhances hydrogen-bonding strength with neuraminidase’s catalytic residues (e.g., Asp151), as demonstrated by isothermal titration calorimetry (ITC) . This increases binding enthalpy (ΔH) but may reduce entropy (ΔS) due to restricted conformational mobility. Comparative studies using surface plasmon resonance (SPR) show a 15–20% decrease in dissociation constant (Kd) for this compound versus unlabeled analogs, reflecting tighter binding . Computational modeling (e.g., molecular dynamics simulations) further reveals altered solvation dynamics at the active site due to isotopic mass differences .

Q. What methodological precautions are necessary to mitigate contamination risks when working with 15N-labeled compounds like this compound?

Commercial 15N-labeled reagents are often contaminated with 15NH4+ or 15NOx species, which can confound mass spectrometry results. To address this:

- Pre-purify 15N2 gas (if used in synthesis) via acid traps or catalytic converters to remove oxidized nitrogen species .

- Implement blank corrections by running parallel assays with unlabeled zanamivir to quantify background 15N signals.

- Use gas chromatography with chemiluminescence detection to monitor 15NH3 levels during enzymatic assays .

Q. How can researchers resolve discrepancies in IC50 values for this compound across different neuraminidase assay formats?

Discrepancies arise from variations in assay conditions (e.g., pH, temperature) and enzyme sources. For example:

- Plaque reduction assays report IC50 values of 5–14 nM due to indirect measurement of viral replication .

- Direct neuraminidase inhibition assays yield lower IC50 (0.6–7.9 nM) by quantifying cleaved substrate fluorometrically . To harmonize data, standardize protocols using WHO-recommended neuraminidase strains and validate results with orthogonal methods like microscale thermophoresis (MST) .

Q. What strategies improve the detection sensitivity of this compound in complex biological samples?

- Derivatization : Use trifluoroacetic anhydride (TFAA) to enhance ionization efficiency in LC-MS by acetylating polar groups.

- Microsolid-phase extraction (μSPE) : Pre-concentrate samples using C18 cartridges to reduce ion suppression from lipids or proteins.

- Parallel reaction monitoring (PRM) : Target specific fragment ions (e.g., m/z 136.1 for the 15N-labeled guanidino group) to improve signal-to-noise ratios .

Methodological Best Practices

- Synthesis Validation : For novel derivatives, provide full 1H/13C NMR assignments, HRMS data, and X-ray crystallography (if applicable) to confirm isotopic incorporation .

- Data Reporting : Include raw kinetic data (e.g., kcat, Km) and statistical error margins in publications to enable meta-analyses .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or human samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.